molecular formula C16H21NO5S B2831296 N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1421490-79-0

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2831296
CAS RN: 1421490-79-0
M. Wt: 339.41
InChI Key: RQKWMHNNQHXFFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include its reactivity, stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Furan Derivatives from Renewable Biomass : Furan derivatives, obtained from renewable biomass, are potential substitutes for petroleum-based building blocks in plastics and fine chemicals production. A process for the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key furan derivative, demonstrates the use of such compounds in sustainable chemistry. This process involves the use of dimethylsulfoxide and/or poly(1-vinyl-2-pyrrolidinone) to suppress undesired side reactions, highlighting the relevance of furan derivatives in green chemistry applications (Román-Leshkov, Chheda, & Dumesic, 2006).

  • High-Performance Energetic Materials : The design and synthesis of energetic materials involve the assembly of diverse N-O building blocks. Furan derivatives like 3,3'-dinitroamino-4,4'-azoxyfurazan and its nitrogen-rich salts show potential as high-density, high-performance energetic materials. This illustrates the application of furan derivatives in developing novel compounds with excellent detonation properties (Zhang & Shreeve, 2014).

  • Anticancer and Antiangiogenic Activities : Novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have shown promising in vitro and in vivo anticancer and antiangiogenic activities. These compounds, characterized by specific substitutions on the benzofuran skeleton, demonstrate the potential of furan derivatives in cancer therapy, highlighting their role in the development of new therapeutic agents (Romagnoli et al., 2015).

Biomass-Derived Furanic Compounds Reduction

  • Catalytic Reduction of Furanic Compounds : The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), with hydrogen over heterogeneous catalysts is a crucial process in biorefinery. This process, which can involve hydrogenation, C–O hydrogenolysis, and rearrangement reactions, demonstrates the utility of furan derivatives in producing valuable chemicals and fuels from renewable resources. The ability to selectively produce different products from furfural or HMF reduction underlines the versatility of furan derivatives in chemical synthesis and the bioeconomy (Nakagawa, Tamura, & Tomishige, 2013).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

Information on the compound’s toxicity, flammability, and environmental impact would be included here. This information is typically found in the compound’s Material Safety Data Sheet .

properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-11-9-15(21-3)16(10-12(11)2)23(19,20)17-7-6-13(18)14-5-4-8-22-14/h4-5,8-10,13,17-18H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKWMHNNQHXFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CO2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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